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Compound of Interest

Compound Name: 1-(1-Phenylethyl)piperazine

Cat. No.: B2491723

1-(1-Phenylethyl)piperazine is a disubstituted piperazine featuring a chiral phenylethyl group
attached to one of the ring's nitrogen atoms. This structural motif is a common feature in a
variety of centrally active compounds. Its core identifiers and computed properties are
summarized below.

Property Value Source

IUPAC Name 1-(1-phenylethyl)piperazine --INVALID-LINK--[1]
SMILES String EE(C1=CC=CC=C1)N2CCNC --INVALID-LINK--[1]
CAS Number 69628-75-7 --INVALID-LINK--[1]
Molecular Formula Ci2H1sN2 --INVALID-LINK--[1]
Molecular Weight 190.28 g/mol --INVALID-LINK--[1]
Form Solid --INVALID-LINK--[2]

Synthesis Methodologies

The synthesis of N-alkylated piperazines is a fundamental transformation in medicinal
chemistry. For a mono-substituted, secondary alkylamine like 1-(1-phenylethyl)piperazine,
two primary strategies are considered: direct alkylation and reductive amination.
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o Direct Alkylation: This involves the reaction of piperazine with a suitable electrophile, such as
(1-bromoethyl)benzene. A significant challenge in this approach is controlling selectivity. The
inherent nucleophilicity of both nitrogen atoms in piperazine can lead to a mixture of mono-
and di-alkylated products, as well as potential quaternary ammonium salt formation.
Strategies to favor mono-alkylation include using a large excess of piperazine or employing a
mono-protonated piperazine salt to decrease the nucleophilicity of the second nitrogen.[3]

e Reductive Amination: This is often the preferred method for its high selectivity and milder
conditions.[4] The reaction proceeds via the condensation of a ketone (acetophenone) with
piperazine to form an iminium ion intermediate, which is then reduced in situ by a hydride-
donating agent to yield the target amine. This method directly forms the desired C-N bond
with minimal risk of over-alkylation.

Field-Proven Protocol: Reductive Amination

The following protocol is adapted from established procedures for the reductive amination of
ketones with piperazine derivatives. This self-validating system ensures high conversion to the
desired mono-alkylated product. The choice of sodium triacetoxyborohydride [NaBH(OACc)s] as
the reducing agent is critical; it is mild enough not to reduce the starting ketone but is highly
effective at reducing the iminium intermediate formed in situ.

Reaction Scheme:

Fig 1. Reductive Amination Workflow.
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Caption: Fig 1. Reductive Amination Workflow.
Experimental Protocol:

Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperazine (2.0
equivalents). Dissolve it in an anhydrous solvent such as dichloromethane (DCM) or 1,2-
dichloroethane (DCE).

Carbonyl Addition: Add acetophenone (1.0 equivalent) to the solution, followed by a catalytic
amount of acetic acid (0.1 equivalents) to facilitate iminium ion formation.

Intermediate Formation: Allow the mixture to stir at room temperature for 30-60 minutes.

Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the
stirring mixture. The addition may be mildly exothermic.

Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS).

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated
agueous sodium bicarbonate (NaHCOs3) solution until gas evolution ceases.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with
DCM.

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(NazS0ea.), filter, and concentrate the solvent under reduced pressure to yield the crude
product.

Purification: The crude material can be purified by silica gel column chromatography to afford
the final 1-(1-phenylethyl)piperazine.

Spectroscopic Characterization

Disclaimer: As of the date of this guide, specific, peer-reviewed spectral data for 1-(1-
Phenylethyl)piperazine is not readily available in the cited literature. The following analysis is
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based on expected values derived from closely related analogues, such as 1-phenylpiperazine,
and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum is expected to provide key structural information.

Phenyl Protons: A multiplet in the aromatic region (& 7.20-7.40 ppm) integrating to 5
hydrogens.

e Benzylic Proton: A quartet at approximately & 3.20-3.40 ppm, corresponding to the single
proton on the carbon attached to both the phenyl ring and the piperazine nitrogen. The
splitting pattern arises from coupling to the adjacent methyl protons.

» Piperazine Protons: The eight protons on the piperazine ring are expected to appear as two
distinct sets of multiplets. The four protons on the carbons adjacent to the substituted
nitrogen (N1) will likely be shifted downfield (& 2.50-2.70 ppm) compared to the four protons
adjacent to the secondary amine (N4) (& 2.80-3.00 ppm).[5][6]

o Methyl Protons: A doublet at approximately & 1.30-1.50 ppm, integrating to 3 hydrogens,
coupled to the benzylic proton.

e Amine Proton: A broad singlet corresponding to the N-H proton, which may appear over a
wide chemical shift range and could exchange with D20.

13C NMR: The carbon spectrum provides a map of the carbon skeleton.

e Phenyl Carbons: Signals are expected in the  125.0-145.0 ppm range. The quaternary
carbon attached to the ethyl group will be distinct from the protonated carbons.

e Benzylic Carbon: A signal around & 60.0-65.0 ppm for the chiral carbon.

» Piperazine Carbons: Two distinct signals are expected. The carbons adjacent to N1 (C2/C6)
should appear around & 52.0-55.0 ppm, while the carbons adjacent to N4 (C3/C5) would be
expected around & 45.0-50.0 ppm.[5][7]

o Methyl Carbon: A signal in the aliphatic region, expected around & 20.0-25.0 ppm.
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Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak
(IM]*) at m/z = 190. The fragmentation pattern would be key to confirming the structure.

Expected Fragmentation Pathway:

Fig 2. Plausible MS Fragmentation.
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Caption: Fig 2. Plausible MS Fragmentation.

» Benzylic Cleavage: The most prominent fragmentation would likely be the cleavage of the C-
C bond alpha to the phenyl ring, generating a stable tropylium ion or, more likely, the
cleavage of the benzylic C-N bond. The most characteristic fragment would be the loss of the
phenylmethyl radical to form an ion at m/z = 105 ([CsH9]*), which is a hallmark of phenylethyl
structures.

o Piperazine Ring Fragmentation: Cleavage within the piperazine ring itself is also expected.
Common fragments for N-substituted piperazines include ions at m/z = 70 and m/z = 56,
corresponding to characteristic portions of the heterocyclic ring.[6]

Applications in Drug Discovery and Medicinal
Chemistry

The piperazine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to
impart favorable pharmacokinetic properties (such as aqueous solubility) and to serve as a
versatile linker to orient pharmacophoric groups toward their biological targets.[8]
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1-(1-Phenylethyl)piperazine, as a specific scaffold, is of particular interest in the development
of agents targeting the Central Nervous System (CNS). The phenylpiperazine core is a well-
established pharmacophore for a range of neurotransmitter receptors. While specific drugs
derived directly from this exact molecule are not prominent, its structure serves as a key
template for exploring structure-activity relationships (SAR) in several areas:

» Dopamine and Serotonin Receptor Ligands: Phenylpiperazine derivatives are known to
interact with dopamine (D2, Ds) and serotonin (5-HT1a, 5-HT2a) receptors. The 1-phenylethyl
group can be systematically modified to optimize potency and selectivity for these receptors,
which are implicated in conditions like schizophrenia, depression, and anxiety.[7]

o Neuroprotective Agents: The piperazine core is found in compounds investigated for
neuroprotective effects, making this scaffold a valuable starting point for developing
treatments for neurodegenerative disorders.

Safety and Handling

Based on GHS classification data, 1-(1-phenylethyl)piperazine is considered hazardous.

e Hazards: Harmful if swallowed (Acute Toxicity, Oral) and causes serious eye irritation. May
cause skin and respiratory irritation.

e Precautions: Handle with appropriate personal protective equipment (PPE), including safety
glasses, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
Avoid inhalation of dust and direct contact with skin and eyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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